

Spectroscopic data (NMR, IR, Mass Spec) of K-579

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Compound of Interest

Compound Name: 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-

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Technical Guide on K-579 (Ferrous Gluconate)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, experimental protocols, and biological role of K-579, which has been identified as Ferrous Gluconate, a widely used iron supplement with the European food additive number E579.

Introduction

K-579 is the European food additive designation for Ferrous Gluconate (Iron (II) di-D-gluconate dihydrate). It is an iron supplement used to treat and prevent iron deficiency anemia.^{[1][2]} Unlike novel organic drug molecules, K-579 is an organometallic salt. Its characterization focuses on purity, iron content, and the structure of the gluconate ligand. This guide compiles the available spectroscopic data and relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of Ferrous Gluconate are summarized in the table below.

Property	Value
Chemical Formula	$C_{12}H_{22}FeO_{14} \cdot 2H_2O$
Molecular Weight	482.17 g/mol
CAS Number	299-29-6 (anhydrous), 6047-12-7 (dihydrate)[3]
Appearance	Fine yellowish-gray or pale greenish-yellow powder or granules.[4][5]
Odor	Slight odor resembling burnt sugar.[4]
Solubility	Soluble with slight heating in water; practically insoluble in ethanol.[4][5]
Elemental Iron Content	Approximately 12% by weight.[6]

Spectroscopic Data

The spectroscopic analysis of Ferrous Gluconate is primarily focused on confirming the structure of the gluconate ligand and the presence of hydration, as well as identifying the oxidation state of the iron.

The FT-IR spectrum of Ferrous Gluconate is characterized by the vibrations of the hydroxyl and carboxylate groups of the gluconate ligand and the water of hydration.

Wavenumber (cm ⁻¹)	Assignment	Reference
~3397 (broad)	$\nu(OH)$ of hydroxyl groups and water of hydration	[7][8]
1634 (asymmetric)	$\nu(C=O)$ of carboxylate anion	[7]
1401 (symmetric)	$\nu(C=O)$ of carboxylate anion	[7]
1095	$\nu(C-O)$ of secondary alcohol	[7]
1038	$\nu(C-O)$ of primary alcohol	[7]
650	$\gamma(OH)$ deformation	[7]

^1H NMR spectroscopy is used to characterize the proton environment of the gluconate ligand. The paramagnetic nature of the Fe(II) ion can lead to broadening of the signals compared to a diamagnetic salt like sodium gluconate.

Chemical Shift (δ) ppm	Assignment	Reference
3.4 - 4.2	CH and CH_2 protons of the gluconate backbone	[9][10]

Note: Specific peak assignments for the gluconate protons in Ferrous Gluconate can be complex due to signal broadening.

While not a primary method for the routine characterization of this salt, mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is used for quantification in various matrices.[8]

Experimental Protocols

The quality control of Ferrous Gluconate involves a combination of titration, spectroscopic, and chromatographic methods to ensure purity and identity.

This protocol determines the content of ferrous iron.

- **Sample Preparation:** Dissolve an accurately weighed amount of the sample (approx. 1.5 g of the dried substance) in a mixture of 75 ml of water and 15 ml of dilute sulfuric acid in a 300-ml Erlenmeyer flask.[11]
- **Reduction of Ferric Iron:** Add 250 mg of zinc dust to reduce any Fe^{3+} to Fe^{2+} . Close the flask with a Bunsen valve and let it stand for 20 minutes.[11]
- **Filtration:** Filter the mixture through a Gooch crucible containing a glass fiber filter coated with zinc dust. Wash the crucible with 10 ml of dilute sulfuric acid followed by 10 ml of water. [11]
- **Titration:** Add orthophenanthroline indicator to the filtrate and immediately titrate with 0.1 N ceric sulfate until the endpoint is reached.[11]

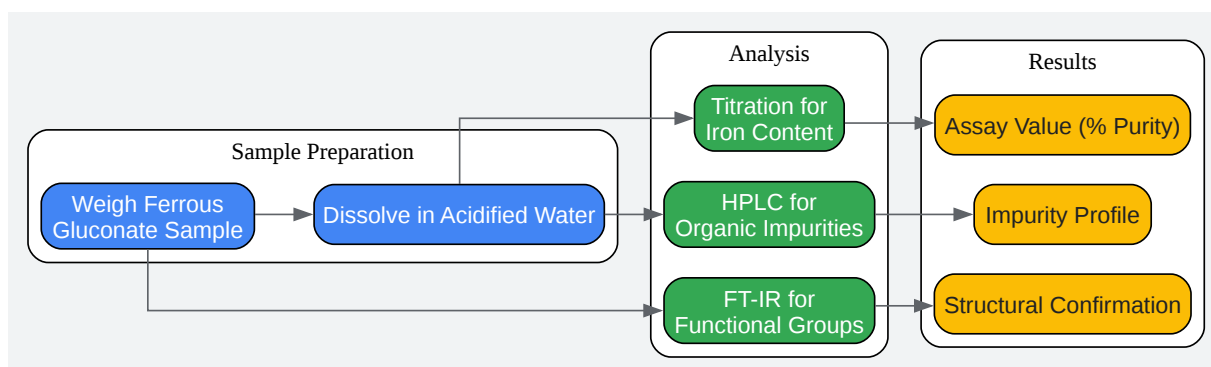
- Calculation: Perform a blank determination and calculate the percentage of Ferrous Gluconate. Each ml of 0.1 N ceric sulfate is equivalent to 44.61 mg of $C_{12}H_{22}FeO_{14}$.^[11]

This test confirms the presence of the gluconate anion.

- Hydrolyze the sample with sulfuric acid to generate glucose.^[12]
- Heat the resulting solution with an alkaline copper tartrate test solution.^[12]
- The formation of a red cuprous oxide precipitate confirms the presence of gluconate.^[12]

HPLC methods are employed to detect and quantify organic impurities such as gluconolactone.

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).^[13]
- Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile.^[14]
- Detection: UV detector at 210 nm.^{[13][14]}



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Caption: General experimental workflow for the analysis of Ferrous Gluconate.

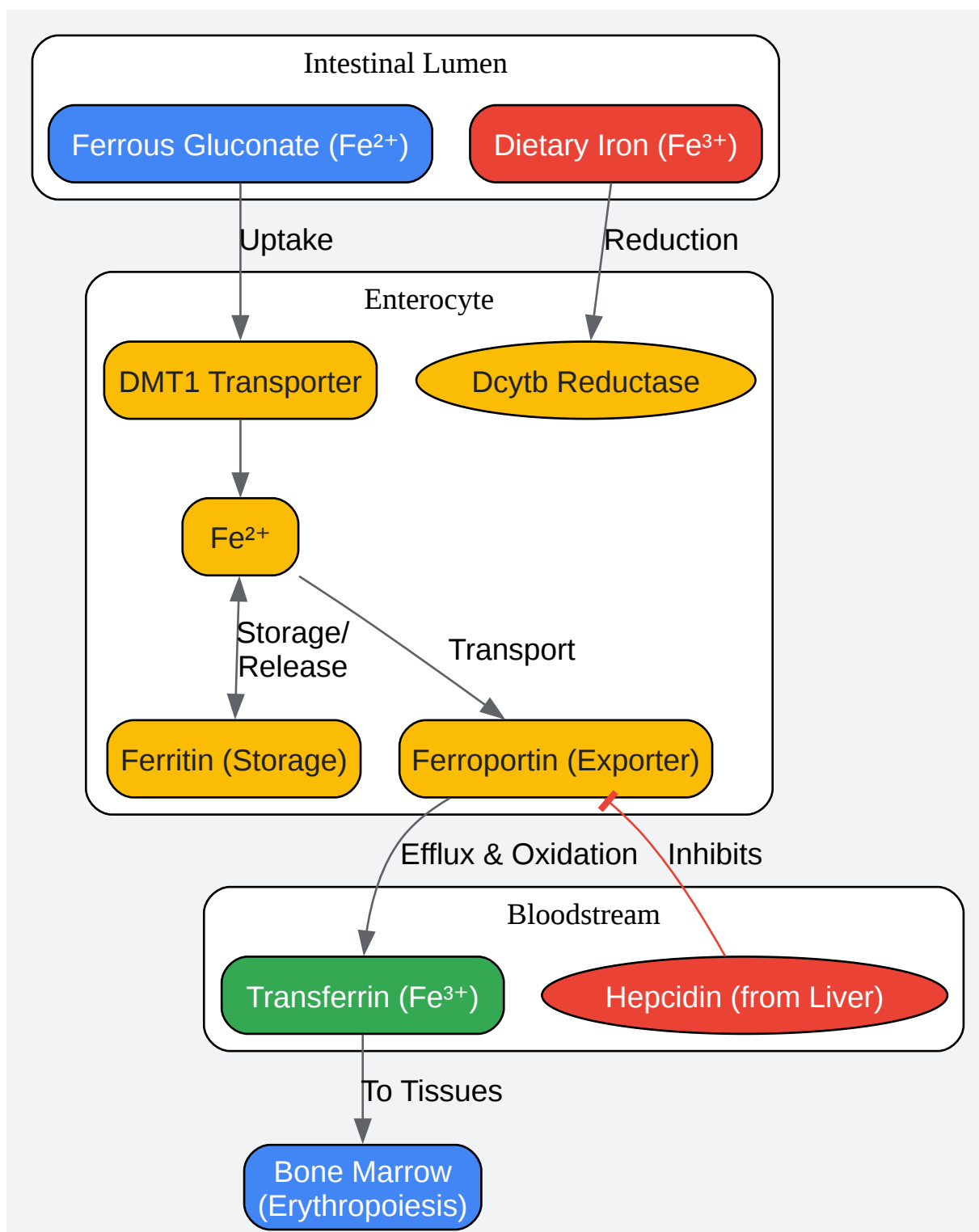
Biological Role and Mechanism of Action

As an iron supplement, the primary role of Ferrous Gluconate is to provide bioavailable iron for absorption and subsequent incorporation into essential iron-containing proteins like hemoglobin.

Dietary non-heme iron, which is predominantly in the ferric (Fe^{3+}) state, must be reduced to the ferrous (Fe^{2+}) state for absorption in the duodenum.^[15] Ferrous Gluconate provides iron directly in the more soluble and absorbable Fe^{2+} form.^[6]

The absorption and metabolism of iron is a tightly regulated process:

- **Reduction:** In the intestinal lumen, any ferric iron (Fe^{3+}) is reduced to ferrous iron (Fe^{2+}) by duodenal cytochrome B (Dcytb), a reductase enzyme on the brush border of enterocytes.^[15]
- **Uptake:** Divalent metal transporter 1 (DMT1) transports the ferrous iron across the apical membrane into the enterocyte.^{[15][16]}
- **Intracellular Fate:** Inside the enterocyte, iron can be stored as ferritin or transported to the basolateral membrane.^{[15][16]}
- **Efflux:** The protein ferroportin, located on the basolateral membrane, exports iron from the enterocyte into the bloodstream.^{[16][17]}
- **Transport:** In the blood, iron is oxidized back to the ferric state and binds to transferrin, which transports it to various tissues, primarily the bone marrow for erythropoiesis (red blood cell production).^{[17][18]}
- **Regulation:** The peptide hormone hepcidin, produced by the liver, is the master regulator of iron homeostasis. High iron levels stimulate hepcidin release, which then binds to ferroportin, causing its internalization and degradation. This traps iron within the enterocytes and reduces iron absorption into the blood.^{[16][17]}



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Caption: Simplified signaling pathway of iron absorption and its regulation.

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